molecular formula C10H9N3O B5585761 6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole

6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole

Cat. No.: B5585761
M. Wt: 187.20 g/mol
InChI Key: XTVMSAJMKAXOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole is a heterocyclic compound that belongs to the class of benzoxadiazoles. This compound is characterized by a fused ring system that includes a pyrrole ring and a benzoxadiazole moiety. It is known for its unique photophysical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives, followed by further functionalization to introduce the pyrrole ring . Another approach involves the reduction of N-oxide groups and selective bromination to achieve the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Triphenylphosphine (PPh3) in xylene is a typical reducing agent.

    Substitution: Bromination is often carried out using bromine or N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, certain derivatives of this compound act as inhibitors of glutathione S-transferase (GST), an enzyme involved in detoxification processes. The inhibition of GST leads to the activation of apoptosis pathways, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole is unique due to its specific photophysical properties and its ability to act as a fluorophore. Its structural features allow for versatile functionalization, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6,7-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-7-9(13(6)2)4-3-8-10(7)12-14-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVMSAJMKAXOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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